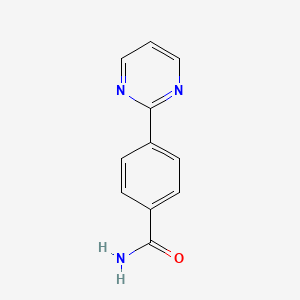

4-(Pyrimidin-2-yl)benzamide

描述

Structure

3D Structure

属性

CAS 编号 |

1314928-05-6 |

|---|---|

分子式 |

C11H9N3O |

分子量 |

199.21 g/mol |

IUPAC 名称 |

4-pyrimidin-2-ylbenzamide |

InChI |

InChI=1S/C11H9N3O/c12-10(15)8-2-4-9(5-3-8)11-13-6-1-7-14-11/h1-7H,(H2,12,15) |

InChI 键 |

AKPPRJJTSLVMQL-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)N |

规范 SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)N |

产品来源 |

United States |

Advanced Spectroscopic Characterization Techniques in Structural Elucidation of 4 Pyrimidin 2 Yl Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrimidine-Benzamide Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For pyrimidine-benzamide derivatives, NMR is crucial for confirming the substitution patterns on both the pyrimidine (B1678525) and benzamide (B126) rings.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a 4-(Pyrimidin-2-yl)benzamide derivative, distinct signals are expected for the protons on the pyrimidine ring, the benzamide ring, and the amide N-H group.

The aromatic protons on the disubstituted benzamide ring typically appear as two distinct doublets, characteristic of a para-substituted system. The pyrimidine ring protons also show characteristic shifts and coupling patterns. For instance, the proton at the 5-position of the pyrimidine ring generally appears as a triplet, coupled to the two equivalent protons at the 4- and 6-positions, which in turn appear as a doublet. The amide protons often present as a broad singlet, and their chemical shift can be concentration and solvent dependent. In related pyrimidine derivatives, aromatic proton peaks have been observed between δ 6.5 and 9.16 ppm. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general chemical shift principles.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide (NH ₂) | 8.0 - 9.0 | Broad Singlet | - |

| Benzamide (H -2, H -6) | 8.5 - 8.7 | Doublet | ~8-9 |

| Benzamide (H -3, H -5) | 8.1 - 8.3 | Doublet | ~8-9 |

| Pyrimidine (H -4, H -6) | 8.8 - 9.0 | Doublet | ~4-5 |

| Pyrimidine (H -5) | 7.3 - 7.5 | Triplet | ~4-5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments.

For this compound, characteristic signals are expected for the carbonyl carbon of the amide, the substituted and unsubstituted carbons of both aromatic rings. The carbonyl carbon is typically found in the downfield region of the spectrum (δ 165-175 ppm). The carbon atoms of the pyrimidine ring attached to nitrogen atoms are also significantly deshielded. In studies of similar pyrimidine-piperazine compounds, ¹³C NMR signals for the pyrimidine ring have been identified in the region of δ 157-162 ppm. researchgate.net Aromatic carbons in related benzamide derivatives typically resonate between δ 108 and 160 ppm. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general chemical shift principles.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Amide (C =O) | 165 - 170 |

| Pyrimidine (C -2) | 162 - 165 |

| Pyrimidine (C -4, C -6) | 157 - 160 |

| Pyrimidine (C -5) | 120 - 125 |

| Benzamide (C -1) | 140 - 145 |

| Benzamide (C -4) | 132 - 135 |

| Benzamide (C -2, C -6) | 128 - 130 |

| Benzamide (C -3, C -5) | 127 - 129 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques measure the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups. For this compound, the FT-IR spectrum would be dominated by characteristic absorption bands corresponding to the amide and aromatic functionalities.

The most prominent peaks would include the N-H stretching vibrations of the primary amide, typically appearing as two bands in the 3100-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group is expected around 1650-1680 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrimidine and benzene (B151609) rings appear in the 1400-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for this compound Data compiled from typical values for the specified functional groups. researchgate.netnist.gov

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3100 - 3500 | Medium-Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Amide (C=O) | Stretch | 1650 - 1680 | Strong |

| Aromatic (C=C, C=N) | Ring Stretch | 1400 - 1600 | Medium-Strong |

| Benzamide (C-N) | Stretch | 1200 - 1400 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. embopress.org

HRMS provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion, which is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₁H₉N₃O), the calculated exact mass is 211.0746 Da. The experimental observation of a molecular ion peak at or very near this value would provide strong evidence for the compound's elemental composition.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. For this compound, common fragmentation pathways would likely involve the cleavage of the amide bond. This could lead to the formation of characteristic fragment ions, such as the benzoyl cation (m/z 105) and the 2-aminopyrimidine (B69317) cation or related fragments. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the pyrimidine and benzamide moieties. iosrjournals.org

Computational and Theoretical Investigations of 4 Pyrimidin 2 Yl Benzamide Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and reactivity, offering a lens into the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to pyrimidine (B1678525) derivatives to determine optimized molecular geometries, vibrational frequencies, and electronic properties. DFT studies, often employing hybrid functionals like B3LYP, allow for the precise calculation of bond lengths, bond angles, and dihedral angles.

These computational insights are crucial for understanding how 4-(pyrimidin-2-yl)benzamide derivatives might interact with their biological targets, guiding the synthesis of analogs with improved properties. samipubco.comechemcom.com

Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyrimidine Derivative Moiety

| Parameter | Calculated Value |

|---|---|

| N-H...O Bond Length (Å) | 2.963 |

| N-H...N Bond Length (Å) | 3.167 |

| N-H-O Bond Angle (°) | 166.7 |

| N-H-N Bond Angle (°) | 166.1 |

Note: Data is illustrative and based on findings for a related complex pyrimidine derivative mdpi.com.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and prone to electronic transitions. wjarr.com

For pyrimidine derivatives, FMO analysis helps predict their reactivity and potential for charge transfer interactions within the molecule or with a biological receptor. wjarr.com Calculations have shown that derivatives with lower energy gaps are less stable and more reactive. This analysis is vital for understanding the electronic properties that contribute to the biological activity of this compound derivatives.

Table 2: Frontier Molecular Orbital Energies for Illustrative Pyrimidine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 (DMPN) | -5.57 | -1.94 | 3.63 |

| Derivative 2 (DMPO) | -5.46 | -1.59 | 3.87 |

| Derivative 3 (DMPS) | -5.47 | -1.59 | 3.88 |

Note: Data adapted from a study on analgesic pyrimidine derivatives wjarr.com.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation approaches are used to study the behavior of molecules on a larger scale, including their interactions with complex biological systems and their dynamic nature.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site to form a stable complex. jetir.org This method is instrumental in structure-based drug design for predicting the binding mode and affinity of this compound derivatives to various protein targets, such as kinases or other enzymes. nih.govremedypublications.com

The process involves placing the ligand in multiple conformations and orientations within the binding pocket of the target protein and scoring these poses based on a scoring function that estimates the binding free energy. The results provide insights into key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. ajol.info For example, docking studies on pyrimidine derivatives have identified crucial hydrogen bonds with specific amino acid residues like Lysine and Aspartic acid, as well as nonpolar interactions that are critical for binding affinity. nih.gov

Table 3: Example Molecular Docking Results for Pyrimidine Derivatives against a Protein Target

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | CDK2 | -9.5 | Lys33, Asp145 |

| Derivative B | CDK4 | -9.2 | Lys35, Asp158 |

| Derivative C | COX-2 | -9.2 | Arg120, Tyr355 |

| Derivative D | hCA II | -8.8 | His94, Thr200, Zn2+ |

Note: Data is illustrative and compiled from studies on various pyrimidine derivatives targeting different enzymes nih.govnih.gov.

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing for the analysis of conformational flexibility and the stability of the protein-ligand complex in a simulated physiological environment. tandfonline.com

For this compound derivatives, MD simulations are used to validate docking poses and assess their stability. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to determine if the complex reaches a stable equilibrium. Furthermore, analysis of hydrogen bond occupancy and other interactions throughout the simulation provides a more accurate picture of the binding dynamics than docking alone. irbbarcelona.orgnih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational method used to establish a correlation between the 3D properties of a series of molecules and their biological activities. By aligning a set of active and inactive molecules, 3D-QSAR models can identify the steric and electrostatic fields that are favorable or unfavorable for activity.

For derivatives of this compound, 3D-QSAR studies can generate pharmacophore models that define the essential structural features required for biological activity. researchgate.net These models produce contour maps that visually represent regions where bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors would enhance or diminish activity. This information is invaluable for guiding the design of new derivatives with improved potency and selectivity. Statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are used to assess the predictive power of the generated models. researchgate.net

Table 4: Statistical Results of a Representative 3D-QSAR Model for Pyrimidine Analogs

| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) |

|---|---|---|---|

| Model I | 0.714 | 0.952 | 0.764 |

Note: Data adapted from a 3D-QSAR study on CDK2 inhibitors nih.gov.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D shapes and steric and electrostatic properties. For a series of this compound derivatives, CoMFA models can be developed to understand the structural requirements for a specific biological activity, such as enzyme inhibition.

The process involves aligning the set of molecules, typically using the most active compound as a template. The aligned molecules are then placed in a 3D grid, and the steric and electrostatic interaction energies are calculated at each grid point using a probe atom. These calculated energy values serve as the independent variables in a Partial Least Squares (PLS) analysis, with the biological activities as the dependent variables.

Research Findings:

In a typical CoMFA study on a series of related inhibitors, the analysis yields statistical metrics that validate the model's robustness and predictive power. For instance, a high cross-validated coefficient (q²) and a high non-cross-validated coefficient (r²) would indicate a reliable model. The results are often visualized as 3D contour maps.

Steric Contour Maps: These maps highlight regions where bulky substituents are favored (often colored green) or disfavored (often colored yellow) for enhancing biological activity. For this compound derivatives, a green contour near a particular position on the pyrimidine or benzamide (B126) ring would suggest that introducing a larger chemical group there could lead to a more active compound.

Electrostatic Contour Maps: These maps indicate regions where positive charge (blue contours) or negative charge (red contours) is beneficial for activity. A blue contour near the amide group, for example, would suggest that an electron-donating group in that vicinity could improve the compound's efficacy.

A hypothetical CoMFA results table for a series of this compound derivatives might look as follows:

| Model | q² | r² | Optimal Components | Steric Contribution (%) | Electrostatic Contribution (%) |

| CoMFA_1 | 0.65 | 0.95 | 5 | 55 | 45 |

This table is illustrative and intended to represent typical data from a CoMFA study.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, like CoMFA, relates the 3D structure of molecules to their biological activity. However, CoMSIA calculates similarity indices at the grid points using a Gaussian function, which avoids some of the singularities and artifacts that can arise in CoMFA's Lennard-Jones and Coulombic fields. In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields.

Research Findings:

A CoMSIA study on this compound derivatives would provide a more detailed understanding of the structure-activity relationships by considering a wider range of intermolecular interactions.

Hydrophobic Contour Maps: These maps show regions where hydrophobic groups (e.g., alkyl chains, phenyl rings) are favored (yellow contours) or disfavored (white or gray contours).

Hydrogen-Bond Donor and Acceptor Maps: These maps indicate favorable (cyan or magenta contours) and unfavorable (purple or red contours) locations for hydrogen-bond donors and acceptors, respectively. For the this compound scaffold, these maps could highlight the importance of the pyrimidine nitrogens as hydrogen bond acceptors or the amide N-H as a donor.

A representative CoMSIA results table would include contributions from all five fields:

| Model | q² | r² | Optimal Components | Steric (%) | Electrostatic (%) | Hydrophobic (%) | H-Bond Donor (%) | H-Bond Acceptor (%) |

| CoMSIA_1 | 0.70 | 0.92 | 6 | 20 | 25 | 30 | 10 | 15 |

This table is illustrative and intended to represent typical data from a CoMSIA study.

The contour maps generated from CoMSIA are often considered easier to interpret than those from CoMFA and can provide more intuitive guidance for the design of new, more potent analogues.

Intermolecular Interaction Analysis: Hirshfeld Surfaces and Reduced Density Gradient

Understanding the intermolecular interactions in the crystalline state of this compound derivatives is crucial for predicting their solid-state properties, such as stability and solubility. Hirshfeld surface analysis and the Reduced Density Gradient (RDG) are computational methods used to visualize and quantify these non-covalent interactions.

Hirshfeld Surface Analysis:

The Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal. It is generated based on the electron distribution of the molecule. By mapping various properties onto this surface, one can visualize and quantify intermolecular contacts. A key property mapped is dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms.

Red spots on the dnorm map indicate close contacts, such as hydrogen bonds.

Blue regions represent longer contacts.

White areas denote contacts around the van der Waals separation.

2D Fingerprint Plots:

Complementary to the 3D Hirshfeld surface, 2D fingerprint plots are generated by plotting di against de. These plots provide a quantitative summary of the different types of intermolecular contacts. For a crystal of a this compound derivative, the fingerprint plot would show distinct spikes corresponding to specific interactions, such as N-H···N or C-H···O hydrogen bonds.

Research Findings:

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| N···H/H···N | 15.2 |

| O···H/H···O | 10.3 |

| C···C | 4.0 |

This table is illustrative and represents typical data from a Hirshfeld surface analysis.

Reduced Density Gradient (RDG) Analysis:

The Reduced Density Gradient (RDG) is a method based on Density Functional Theory (DFT) that allows for the visualization of non-covalent interactions in real space. The RDG is a dimensionless quantity derived from the electron density and its first derivative. Plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density (sign(λ₂)ρ) reveals different types of interactions.

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values of sign(λ₂)ρ.

Weak van der Waals interactions are found around sign(λ₂)ρ = 0.

Strong repulsive interactions (e.g., steric clashes) are located at positive values of sign(λ₂)ρ.

These interactions can be visualized as 3D isosurfaces in different colors (e.g., blue for hydrogen bonds, green for van der Waals, and red for steric repulsion), providing a clear picture of the non-covalent interaction landscape of the molecule.

Molecular Interactions and Biological Target Engagement Mechanisms of 4 Pyrimidin 2 Yl Benzamide Analogs

Elucidation of Specific Protein-Ligand Binding Modes

The biological activity of 4-(pyrimidin-2-yl)benzamide analogs is intimately linked to their ability to form specific and stable interactions within the binding sites of their target proteins. These interactions are primarily governed by a combination of hydrogen bonding, hydrophobic contacts, and pi-stacking, which collectively determine the affinity and selectivity of the ligand.

Hydrogen Bonding Networks in Active Sites

Hydrogen bonds are critical for the anchoring of this compound analogs within the active sites of their target proteins. The pyrimidine (B1678525) and benzamide (B126) moieties of these compounds are rich in hydrogen bond donors and acceptors, enabling the formation of extensive networks with amino acid residues.

A prominent example is observed in the interactions of Imatinib, a well-characterized analog, with the Abelson tyrosine kinase (Abl) domain. Structural studies have revealed that the aminopyrimidine group of Imatinib forms key hydrogen bonds with the hinge region of the kinase, a flexible segment that connects the N- and C-terminal lobes. Specifically, the pyrimidine nitrogen and the amino group hydrogen bond with the backbone amide and carbonyl groups of key amino acid residues. In its free base form, Imatinib molecules are interconnected by N–H⋯O and N–H⋯N hydrogen bonds between the amine and amide groups, and between the amide and pyrimidine atoms, forming infinite chains. The bond distances for these interactions have been measured, with r(N⋯O) at 2.963(2) Å and r(N⋯N) at 3.167(3) Å nih.gov.

Molecular docking studies of other pyrimidine derivatives have also highlighted the importance of hydrogen bonding. For instance, in the active site of the Mps1 kinase, the pyrimidine ring of pyrido[3,4-d]pyrimidine derivatives forms a crucial hydrogen bond with the backbone of Gly605 researchgate.net. Similarly, in the binding of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides to Protein Kinase B (PKB), the bicyclic heteroaromatic group engages in hydrogen bonding with the hinge region of the kinase domain nih.gov.

Hydrophobic Interactions and Pi-Stacking Architectures

The crystal structure of free base Imatinib demonstrates notable pi-stacking interactions. Two pyridylpyrimidine fragments participate in stacking with an interplanar distance of 3.5 Å and a shortest interatomic distance of 3.459(3) Å. Furthermore, the formation of N–H⋯N hydrogen bonds facilitates the parallel positioning of carbamoylbenzyl fragments of adjacent molecules at a distance of 3.3 Å, enabling pi-pi interactions nih.gov. Analysis of Imatinib's molecular surface has shown that π–π stacking is more prevalent in its folded conformation nih.gov.

In the context of kinase inhibition, these interactions are crucial for orienting the inhibitor within the ATP-binding pocket. For example, the adenine ring of ATP typically engages in pi-stacking with a tyrosine residue in the active site of kinases. Inhibitors like this compound analogs mimic this interaction. Studies on the aminoglycoside phosphotransferase enzyme APH(3')-IIIa have shown a key pi-pi stacking interaction between Tyr42 and the adenine ring of nucleotide ligands, contributing approximately 2 kcal/mol to the binding energy nih.gov. This principle of aromatic stacking is a key feature in the design of kinase inhibitors based on the this compound scaffold.

Inhibitory Mechanisms Against Molecular Targets

The therapeutic effects of this compound analogs stem from their ability to inhibit the function of specific molecular targets, primarily enzymes and receptors. The mechanisms of this inhibition can vary, ranging from competitive enzyme inhibition to receptor antagonism.

Enzyme Inhibition Kinetics and Characterization

A significant number of this compound derivatives have been developed as potent enzyme inhibitors, particularly targeting protein kinases. Their inhibitory activity is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Analogs of this compound have demonstrated potent inhibitory activity against a range of tyrosine kinases. For instance, new derivatives of Imatinib have shown significant antiproliferative activity against cancer cell lines, with IC50 values in the low micromolar range against A549 lung cancer cells and K562 chronic myeloid leukemia cells nih.gov. Furthermore, novel N-(substituted-phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide derivatives have been synthesized and shown to inhibit BCR-ABL tyrosine kinase with IC50 values in the micromolar range nih.gov.

Beyond tyrosine kinases, these compounds have been investigated as inhibitors of other enzyme classes. For example, a series of novel benzenesulfonamides carrying a benzamide moiety were found to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II, with Ki values in the nanomolar range researchgate.net. Another study on imidazolinone-based sulfonamide derivatives, including a compound with a 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide structure, demonstrated potent inhibition of acetylcholinesterase (AChE) with a Ki value of 11.68 ± 1.45 nM mdpi.com.

The inhibitory mechanism is often competitive, where the compound competes with the endogenous substrate (like ATP in the case of kinases) for binding to the active site. Kinetic studies on sulfonamide-linked derivatives as urease inhibitors have shown both competitive and mixed-type inhibition, with Ki values in the micromolar range.

| Compound Class | Target Enzyme | Inhibition Parameter | Value | Reference |

|---|---|---|---|---|

| Imatinib Analogs | BCR-ABL Tyrosine Kinase | IC50 | 0.08 µM (K562 cells) | nih.gov |

| Imatinib Analogs | Tyrosine Kinase (A549 cells) | IC50 | 6.4 - 7.3 µM | nih.gov |

| Benzenesulfonamide-Benzamides | Carbonic Anhydrase I (hCA I) | Ki | 4.07 ± 0.38 nM | researchgate.net |

| Benzenesulfonamide-Benzamides | Carbonic Anhydrase II (hCA II) | Ki | 10.68 ± 0.98 nM | researchgate.net |

| Imidazolinone-based Sulfonamides | Acetylcholinesterase (AChE) | Ki | 11.68 ± 1.45 nM | mdpi.com |

| Sulfonamide-linked derivatives | Urease | Ki | 2.76 - 5.60 µM |

Receptor Antagonism/Agonism Mechanisms

While the majority of research on this compound analogs has focused on enzyme inhibition, some studies have explored their potential as receptor modulators. The structural features of these compounds allow them to bind to receptor pockets and either block the action of the endogenous ligand (antagonism) or mimic its effect (agonism). However, detailed mechanistic studies in this area are less common compared to enzyme inhibition.

Derivatives of this compound have been investigated as inhibitors of the Hedgehog signaling pathway, which involves the Smoothened (SMO) receptor. These compounds have demonstrated potent inhibitory activities in Gli-luciferase reporter assays, suggesting they act as antagonists of the SMO receptor or downstream components of the pathway nih.gov.

Allosteric Modulation Investigations

Allosteric modulation, where a ligand binds to a site on the protein distinct from the active site to modulate its activity, is an increasingly important mechanism in drug design. This can offer greater selectivity and a more nuanced control over protein function.

There is evidence to suggest that some this compound analogs can act as allosteric modulators. For instance, N-pyridin-2-yl benzamide analogs have been designed and evaluated as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. These compounds were found to enhance the enzyme's activity, indicating binding to an allosteric site that promotes a more active conformation of the enzyme.

In the context of kinase inhibition, while many this compound derivatives are ATP-competitive, there is potential for allosteric inhibition. The discovery of allosteric sites on kinases has opened new avenues for developing more selective inhibitors. For example, allosteric inhibitors of aspartate transcarbamoylase (ATC), an enzyme in pyrimidine biosynthesis, have been identified, highlighting the potential for targeting allosteric sites in this pathway. While specific studies detailing the allosteric modulation mechanisms of this compound analogs on a wide range of targets are still emerging, the structural diversity of this scaffold makes it a promising candidate for the development of future allosteric modulators.

Structure Activity Relationship Sar Studies and Rational Design of 4 Pyrimidin 2 Yl Benzamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological potency of the 4-(pyrimidin-2-yl)benzamide scaffold is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and benzamide (B126) rings. Researchers have extensively studied these effects to delineate the key structural requirements for target engagement.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, and their placement on the aromatic rings, play a critical role in modulating the activity of pyrimidine-benzamide derivatives.

In the development of trisubstituted pyrimidine amide derivatives as C-C chemokine receptor 4 (CCR4) antagonists, SAR studies revealed that the substitution pattern on a benzyl (B1604629) group attached to the pyrimidine ring was crucial for activity. Specifically, the presence of halogen atoms, which are electron-withdrawing, at the 2- and 4-positions of the benzyl ring was found to be critical for maintaining high inhibitory potency nih.govmdpi.com.

Similarly, in a series of 4-(2-pyrimidinylamino)benzamide derivatives designed as Hedgehog (Hh) signaling pathway inhibitors, modifications to the peripheral rings demonstrated significant effects on potency nih.gov. For instance, the introduction of a 2-pyridyl moiety as the A-ring and a (morpholin-4-yl)methylene group at the 3-position of the D-ring resulted in a compound with both potent inhibitory activity and satisfactory pharmacokinetic properties nih.gov. This highlights how the strategic placement of specific heterocyclic and substituted alkyl groups can enhance the desired biological profile.

Studies on other related heterocyclic scaffolds further underscore the importance of electronic and positional effects. For certain benzamide derivatives, substitutions with electron-withdrawing groups like 3-trifluoromethyl (3-CF3) or 3,4-dichloro (3-Cl-4-Cl) on the benzamide ring led to superior fungicidal activity mdpi.com. Conversely, in some pyridine (B92270) derivatives, the presence of electron-donating groups such as methoxy (B1213986) (-OMe) and hydroxyl (-OH) was found to enhance antiproliferative activity, while halogen atoms were detrimental mdpi.com. These findings collectively indicate that the optimal electronic and positional requirements are highly target-dependent.

Table 1: Effect of Substituents on the Biological Activity of Pyrimidine-Benzamide Analogs

| Scaffold/Target | Substituent Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|---|

| Trisubstituted Pyrimidine Amide / CCR4 | 2- and 4-positions of benzyl ring | Halogens (e.g., Cl, F) | Increased Potency | nih.govmdpi.com |

| 4-(2-Pyrimidinylamino)benzamide / Hh Pathway | 3-position of D-ring | (Morpholin-4-yl)methylene | Improved Potency & PK Properties | nih.gov |

| Benzamide-Oxadiazole / Fungicide | 3- and 4-positions of benzamide | Electron-withdrawing (Cl, CF3) | Increased Potency | mdpi.com |

| Pyridine Derivatives / Antiproliferative | Various | Electron-donating (-OMe, -OH) | Increased Potency | mdpi.com |

The size, shape, and conformational freedom of substituents introduce steric factors that can significantly influence ligand-target binding. SAR studies have shown that bulky groups can be either beneficial or detrimental, depending on the topology of the target's binding pocket.

For the trisubstituted pyrimidine amide CCR4 antagonists, it was observed that small and less polar substituents were generally preferred for maintaining activity nih.govmdpi.com. For example, the introduction of a small methyl group at the 6-position of the pyrimidine ring resulted in a compound with activity similar to that of the lead compound, suggesting that this position has limited tolerance for larger groups nih.govmdpi.com. In studies of related pyridine derivatives, it was also noted that bulky substituents tended to decrease antiproliferative activity mdpi.com.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel core structures with improved properties, such as enhanced potency, better metabolic stability, or reduced off-target effects. acs.org These approaches involve replacing a central molecular scaffold or a specific functional group with a chemically different but functionally similar moiety.

A notable example of scaffold hopping involved moving from a thienopyrimidine acid series to identify furano[2,3-d]pyrimidine amides as potent inhibitors of the enzyme Notum nih.govresearchgate.net. During this process, other heterocyclic cores such as pyrrolopyrimidine and pyrazolopyrimidine were also explored, with the furano[2,3-d]pyrimidine scaffold ultimately proving to be the most successful replacement nih.gov. This strategy not only led to a new chemical series but also helped to navigate intellectual property landscapes and improve drug-like properties.

Bioisosteric replacement is frequently used to mitigate metabolic liabilities. For instance, replacing a metabolically susceptible phenyl group with a more stable, electron-deficient pyridine or pyrimidine ring is a common tactic to decrease oxidative metabolism by cytochrome P450 enzymes nih.gov. In another example, a 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been successfully used as a bioisostere for purines, demonstrating how one heterocyclic system can mimic the biological activity of another mdpi.com.

Table 2: Examples of Scaffold Hopping and Bioisosteric Replacement

| Original Scaffold/Fragment | Replacement Scaffold/Fragment | Goal/Outcome | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine | Furano[2,3-d]pyrimidine | Discovery of novel, potent Notum inhibitors | nih.govresearchgate.net |

| Benzene (B151609) Ring | Thiophene Ring | Generation of thieno[3,2-d]pyrimidines with anticancer activity | mdpi.com |

| Phenyl Group | Pyridyl or Pyrimidyl Group | Increase metabolic stability | nih.gov |

| Purine | 1,2,4-Triazolo[1,5-a]pyrimidine | Bioisosteric replacement for target interaction | mdpi.com |

Pharmacophore Modeling and Ligand-Based Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based design methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are invaluable. mdpi.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov

This approach has been successfully applied to pyrimidine derivatives. For example, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues that act as selective inhibitors of phosphodiesterase 4B (PDE4B) nih.gov. This model, comprising features like hydrogen bond acceptors, a hydrophobic group, and an aromatic ring, provided a statistically significant 3D-QSAR model. Such models are powerful tools for virtual screening of large compound libraries to identify novel hits with different chemical scaffolds that match the pharmacophoric features. nih.govdovepress.com They also help in predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. nih.gov

Pharmacophore models can be generated based on a set of known active ligands or derived from a known ligand-protein complex structure nih.govdovepress.com. These models serve as 3D queries to filter databases, and the identified hits can then be subjected to further computational analysis, such as molecular docking, to refine their potential binding modes and prioritize them for experimental testing nih.gov.

Design of Novel Pyrimidine-Benzamide Derivatives Based on SAR Insights

The culmination of systematic SAR exploration, scaffold hopping, and computational modeling is the rational design of new and improved derivatives. By integrating the knowledge gained from these studies, chemists can make targeted modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic profile.

For instance, the SAR insights gained from the trisubstituted pyrimidine amide CCR4 antagonists led to clear design principles: maintaining activity required a saturated carbonyl group containing a nitrogen atom on one side of the molecule, and a benzyl group with 2,4-dihalogen substitution on the other nih.govmdpi.com. These specific guidelines enabled the design of new analogs, some of which exhibited higher or similar activity compared to the initial lead compound nih.govnih.gov.

Solid State Structural Characterization of Pyrimidine Benzamide Compounds

Single-Crystal X-ray Diffraction for Crystalline State Analysis

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD). This technique provides precise information on bond lengths, bond angles, and the spatial relationship between molecules in a crystal lattice. However, a thorough search of crystallographic databases and the scientific literature, including the Cambridge Structural Database (CSD), reveals a lack of publicly available single-crystal X-ray diffraction data for the specific compound 4-(Pyrimidin-2-yl)benzamide.

Crystal System and Space Group Determination

Without experimental single-crystal X-ray diffraction data, the crystal system and space group of this compound remain undetermined. The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell, the basic repeating unit of a crystal, while the space group provides a detailed description of all symmetry elements within the crystal structure. This fundamental information can only be obtained through the successful crystallization of the compound and subsequent analysis by SCXRD.

Intermolecular Interactions in Crystal Packing

The way molecules arrange themselves in a solid state, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. For a molecule like this compound, one would anticipate the presence of several types of intermolecular interactions.

The benzamide (B126) moiety, with its carbonyl group (C=O) and amide group (N-H), is a potent participant in hydrogen bonding. The pyrimidine (B1678525) ring, containing two nitrogen atoms, can also act as a hydrogen bond acceptor. Consequently, a network of intermolecular hydrogen bonds is highly probable in the crystal structure of this compound. Additionally, π-π stacking interactions between the aromatic phenyl and pyrimidine rings are expected to play a significant role in the crystal packing. These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

A definitive analysis of the hydrogen bonding network and other non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, is contingent upon the availability of a solved crystal structure. Such an analysis would involve identifying hydrogen bond donors and acceptors, measuring the distances and angles of these bonds, and characterizing the geometry of other close contacts between molecules. This detailed information provides crucial insights into the forces that hold the crystal lattice together. In the absence of experimental data for this compound, a specific and accurate description of these interactions is not possible.

常见问题

Basic: How can researchers optimize synthesis conditions for 4-(pyrimidin-2-yl)benzamide derivatives to improve yields?

Methodological Answer:

Synthetic optimization often involves solvent selection, catalyst efficiency, and temperature control. For example, coupling reactions using this compound derivatives benefit from polar aprotic solvents (e.g., DMF or 2-ethoxyethanol) and catalysts like Pd(dppf)Cl₂ for Suzuki-Miyaura cross-couplings . Heating to 150°C under inert gas (N₂) enhances reaction rates, while column chromatography (e.g., chloroform:methanol = 3:1) improves purification . Yield optimization (e.g., 73–75%) can be achieved by adjusting stoichiometric ratios of boronic acids or amines .

Basic: What analytical techniques are critical for structural characterization of this compound analogs?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and carbonyl carbons (δ 165–175 ppm) to confirm benzamide and pyrimidine moieties .

- ESI-MS : Validate molecular weights (e.g., m/z = 422.465 [M+H]⁺ for thieno derivatives) .

- FTIR : Identify amide C=O stretches (~1650 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .

- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N ratios .

Basic: How should researchers design initial biological activity screens for this compound derivatives?

Methodological Answer:

- Cytotoxicity Assays : Use Allium cepa root cells at concentrations (6.25–100 µM) to assess mitotic inhibition or chromosomal aberrations .

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion, with MIC values calculated using broth microdilution .

- Enzyme Inhibition : Screen against kinases (e.g., JNK) or histone deacetylases (HDACs) at 1–10 µM with fluorometric substrates .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data in pyrimidine-benzamide hybrids?

Methodological Answer:

- Substituent Variation : Compare trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating) groups on benzamide rings to correlate with antimicrobial potency .

- Pyrimidine Modifications : Replace pyridin-3-yl with morpholino groups to enhance solubility and kinase selectivity .

- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to model logP and pKa values against cellular uptake .

Advanced: What strategies address contradictory spectral data (e.g., NMR shifts) in structurally similar derivatives?

Methodological Answer:

- Solvent/Temperature Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts (e.g., δ 125.5 ppm in CDCl₃ vs. 123.55 ppm in DMSO) .

- Dynamic NMR : Detect conformational flexibility (e.g., rotamers) via variable-temperature experiments.

- X-ray Crystallography : Resolve ambiguities by determining crystal structures of key intermediates .

Advanced: How can solubility limitations of this compound derivatives be overcome for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility (e.g., logP reduction from 4.38 to 2.5) .

- Co-solvent Systems : Use DMSO:PBS (1:4) or cyclodextrin inclusion complexes for parenteral administration .

- Salt Formation : Synthesize mesylate salts (e.g., imatinib mesylate) to improve bioavailability .

Advanced: How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and AUC in rodent models to identify metabolic instability .

- Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track compound accumulation in target organs .

- Metabolite Identification : Perform LC-MS/MS to detect inactive metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Advanced: What methodologies validate target engagement in enzyme inhibition studies?

Methodological Answer:

- Biochemical Assays : Use TR-FRET (time-resolved fluorescence resonance energy transfer) for HDAC inhibition (IC₅₀ < 100 nM) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein denaturation shifts in lysates .

- Molecular Docking : Align derivatives (e.g., JNK-IN-8) with crystal structures (PDB: 22Z) to predict binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。